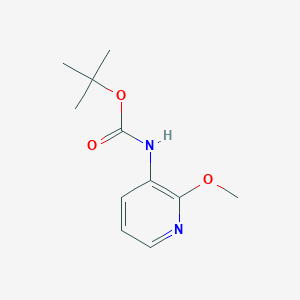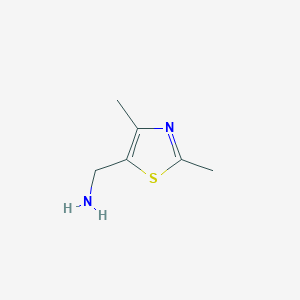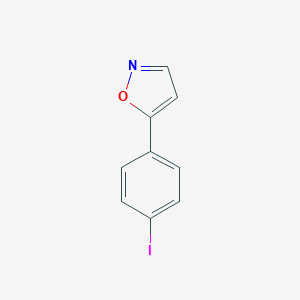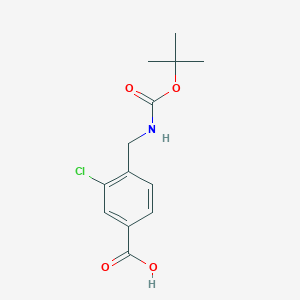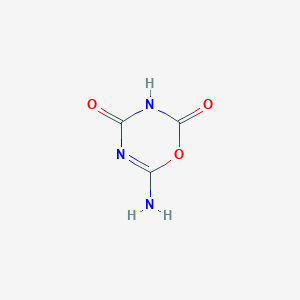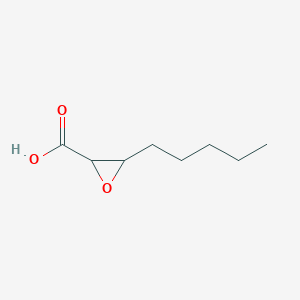
3-Pentyloxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyloxirane-2-carboxylic acid, also known as POCA, is a cyclic organic compound that belongs to the family of oxiranes. POCA has been the subject of scientific research due to its unique structure and properties.
Wirkmechanismus
3-Pentyloxirane-2-carboxylic acid is a reactive molecule that can undergo various chemical reactions such as nucleophilic substitution, ring-opening reactions, and polymerization. Its oxirane ring can be opened by nucleophiles such as amines or thiols, leading to the formation of new compounds. 3-Pentyloxirane-2-carboxylic acid can also undergo polymerization to form poly(3-Pentyloxirane-2-carboxylic acid) which has potential applications as a biodegradable polymer.
Biochemische Und Physiologische Effekte
3-Pentyloxirane-2-carboxylic acid has been shown to have antimicrobial properties against various bacteria such as Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anticancer agent, where it can induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid.
Vorteile Und Einschränkungen Für Laborexperimente
3-Pentyloxirane-2-carboxylic acid is a relatively stable compound that can be easily synthesized in the laboratory. Its reactivity and unique structure make it a useful building block for the synthesis of complex organic molecules. However, its low solubility in water can limit its applications in some fields such as medicinal chemistry.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-Pentyloxirane-2-carboxylic acid. One potential application is in the development of biodegradable polymers for use in biomedical applications. 3-Pentyloxirane-2-carboxylic acid can also be used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. Further research is needed to fully understand the biochemical and physiological effects of 3-Pentyloxirane-2-carboxylic acid and its potential as an antimicrobial and anticancer agent.
Conclusion
In conclusion, 3-Pentyloxirane-2-carboxylic acid is a cyclic organic compound that has been the subject of scientific research due to its unique structure and properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Pentyloxirane-2-carboxylic acid has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry, and further research is needed to fully understand its potential.
Synthesemethoden
3-Pentyloxirane-2-carboxylic acid can be synthesized through the epoxidation of pent-2-ene using peracetic acid as an oxidant and a catalyst such as molybdenum or tungsten. The reaction takes place under mild conditions and gives a high yield of 3-Pentyloxirane-2-carboxylic acid. The purity of 3-Pentyloxirane-2-carboxylic acid can be further improved using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Pentyloxirane-2-carboxylic acid has been studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Its unique structure and reactivity make it a useful building block for the synthesis of complex organic molecules. 3-Pentyloxirane-2-carboxylic acid has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction.
Eigenschaften
CAS-Nummer |
173935-82-5 |
|---|---|
Produktname |
3-Pentyloxirane-2-carboxylic acid |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
3-pentyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-7(11-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
VCWSTSRUGKXXQI-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)C(=O)O |
Synonyme |
Oxiranecarboxylic acid, 3-pentyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



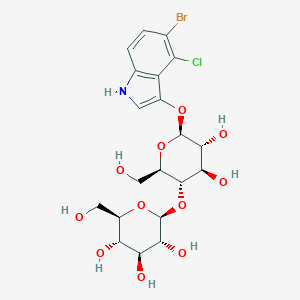
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
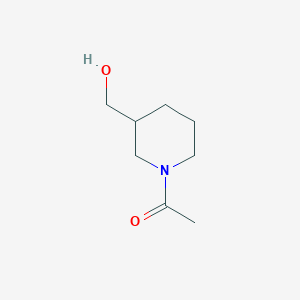
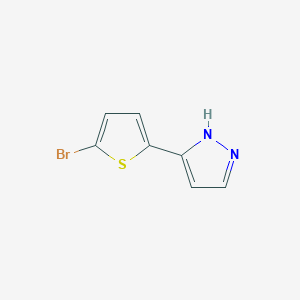
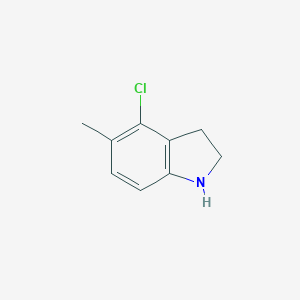
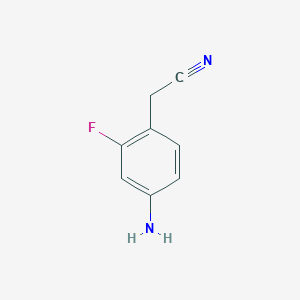
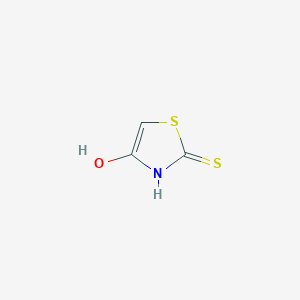
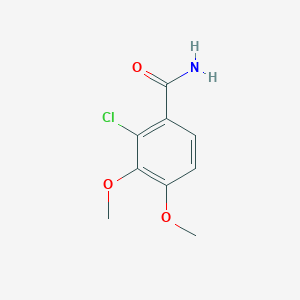
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
